
H-D-Cys(1)-Gly-Arg-Gly-Asp-D-Asp-D-Val-D-Cys(1)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LXW7 is a cyclic octapeptide that specifically targets the integrin αvβ3. It is known for its high binding affinity and specificity, making it a potent ligand for integrin αvβ3. This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer therapy and neuroprotection .
準備方法
LXW7 is synthesized using the one-bead-one-compound (OBOC) combinatorial library technology. The synthetic route involves the formation of a disulfide cyclic peptide containing the Arg-Gly-Asp (RGD) motif. The reaction conditions typically involve the use of solid-phase peptide synthesis (SPPS) techniques, followed by cyclization through disulfide bond formation .
化学反応の分析
LXW7 undergoes various chemical reactions, including:
Oxidation: LXW7 can be oxidized to form disulfide bonds, which are crucial for its cyclic structure.
Reduction: The disulfide bonds in LXW7 can be reduced to yield linear peptides.
Substitution: LXW7 can undergo substitution reactions where specific amino acids in the peptide sequence are replaced with other amino acids to enhance its binding affinity and specificity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are cyclic and linear peptides with varying binding affinities .
科学的研究の応用
LXW7 has a wide range of scientific research applications:
Cancer Therapy: LXW7 targets integrin αvβ3, which is overexpressed in many cancers. .
Neuroprotection: LXW7 has shown neuroprotective effects in models of oxidative stress and inflammation. .
Drug Delivery: LXW7 has been used as a ligand in drug delivery systems to target specific cells expressing integrin αvβ3
作用機序
LXW7 exerts its effects by binding to the integrin αvβ3 receptor. This binding inhibits the activation of downstream signaling pathways, including the FAK and STAT3 pathways. By inhibiting these pathways, LXW7 reduces inflammation, oxidative stress, and apoptosis in various cell models .
類似化合物との比較
LXW7 is compared with other RGD-containing cyclic peptides, such as LXW64 and LXZ2. These compounds also target integrin αvβ3 but differ in their binding affinities and specificities. LXW7 is unique due to its high binding affinity and specificity for integrin αvβ3, making it a potent ligand for targeted therapies .
Similar compounds include:
LXW7 stands out due to its optimized structure and high binding affinity, making it a valuable tool in scientific research and therapeutic applications .
特性
分子式 |
C29H48N12O12S2 |
|---|---|
分子量 |
820.9 g/mol |
IUPAC名 |
2-[(4S,7R,10R,13S,19S,25S)-25-amino-4-carbamoyl-10-(carboxymethyl)-19-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24-heptaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-13-yl]acetic acid |
InChI |
InChI=1S/C29H48N12O12S2/c1-12(2)22-28(53)40-17(23(31)48)11-55-54-10-13(30)24(49)35-8-18(42)37-14(4-3-5-34-29(32)33)25(50)36-9-19(43)38-15(6-20(44)45)26(51)39-16(7-21(46)47)27(52)41-22/h12-17,22H,3-11,30H2,1-2H3,(H2,31,48)(H,35,49)(H,36,50)(H,37,42)(H,38,43)(H,39,51)(H,40,53)(H,41,52)(H,44,45)(H,46,47)(H4,32,33,34)/t13-,14+,15+,16-,17-,22-/m1/s1 |
InChIキー |
UUJIUMRQOUEUEJ-NBJCVSNRSA-N |
異性体SMILES |
CC(C)[C@@H]1C(=O)N[C@H](CSSC[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
正規SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)O)CCCN=C(N)N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


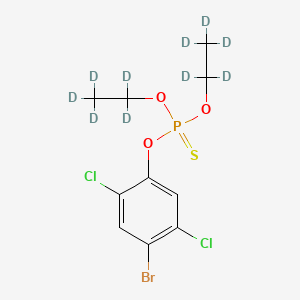
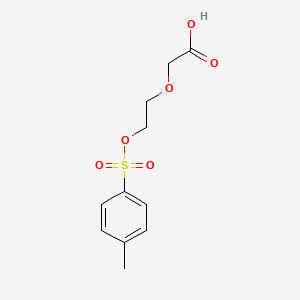
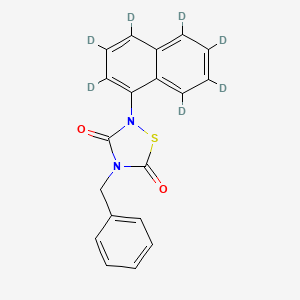


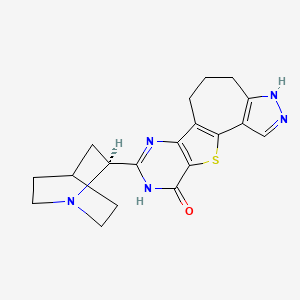
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

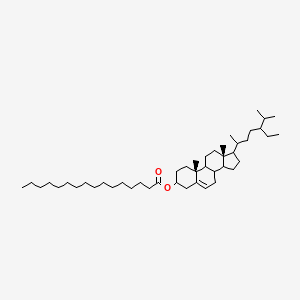

![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
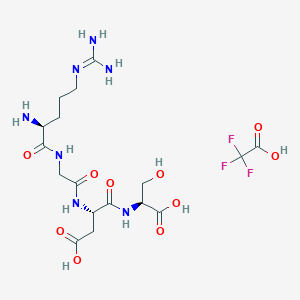
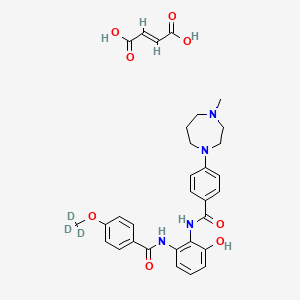
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
